molecular formula C15H16O2 B1342356 2-(3-(Benzyloxy)phenyl)ethanol CAS No. 177259-98-2

2-(3-(Benzyloxy)phenyl)ethanol

Cat. No. B1342356
CAS RN: 177259-98-2
M. Wt: 228.29 g/mol
InChI Key: RHHVCIKVRLMNFC-UHFFFAOYSA-N
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Description

“2-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the synthesis of similar benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

  • Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes : Zhang and Widenhoefer (2008) demonstrated the effective use of a gold(I) N-heterocyclic carbene complex in the synthesis of alkyl allylic ethers. This process involves the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol and shows high yield and regio- and stereoselectivity (Zhang & Widenhoefer, 2008).

2. Green Chemistry and Sustainable Processes

  • Hydrogenation of Styrene Oxide to 2-Phenyl Ethanol : Yadav and Lawate (2011) explored the production of 2-Phenyl ethanol through the hydrogenation of styrene oxide. They used polyurea encapsulated catalysts in supercritical carbon dioxide, highlighting a clean and green process with high selectivity and conversion rates (Yadav & Lawate, 2011).

3. Material Science and Nanotechnology

  • Development of Chitosan Films : Zarandona et al. (2020) investigated the incorporation of 2-phenyl ethanol into chitosan films for controlled release of bioactives. This work is significant for applications in food packaging and pharmaceuticals (Zarandona et al., 2020).
  • Fluorescent Nanofibers and Microcrystals : Ghodbane et al. (2012) explored the preparation of highly fluorescent nanofibers and microcrystals using 2-phenyl-benzoxazole derivatives, with potential applications in biological media (Ghodbane et al., 2012).

4. Pharmaceutical and Medicinal Chemistry

  • Synthesis of Benzohydrazide Complexes : Asegbeloyin et al. (2014) synthesized benzohydrazide complexes with potential cytotoxic activity against leukemia cells, showcasing the use of 2-phenyl ethanol derivatives in medicinal chemistry (Asegbeloyin et al., 2014).

5. Environmental Science

  • Degradation by Aspergillus flavus : Betts and Dart (1989) studied the utilization of 2-(3-(Benzyloxy)phenyl)ethanol derivatives by Aspergillus flavus, an important aspect in understanding the environmental degradation of such compounds (Betts & Dart,1989)

Safety and Hazards

This compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(3-(Benzyloxy)phenyl)ethanol” are not available, research on similar benzimidazole compounds is a main focus for many laboratories in the world to prepare better anticancer drugs .

properties

IUPAC Name

2-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVCIKVRLMNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606812
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177259-98-2
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(2-hydroxyethyl)phenol (1.0 g) and K2CO3 (1.5 g) in acetone (20 mL) was added (bromomethyl)benzene (1.49 g) at ambient temperature. The reaction mixture was stirred at the same temperature for 17 hours. The resulting mixture was evaporated in vacuo. The residue was diluted with EtOAc and washed successively with water and brine. The organic layer was dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=90:10-70:30) to give 2-[3-(benzyloxy)phenyl]ethanol.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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